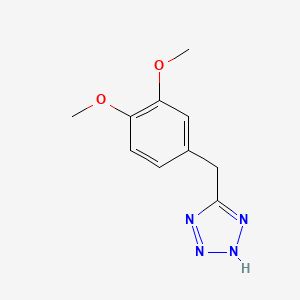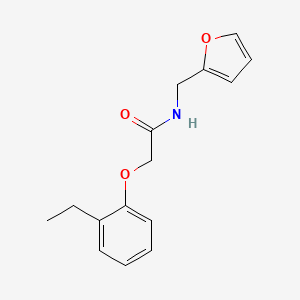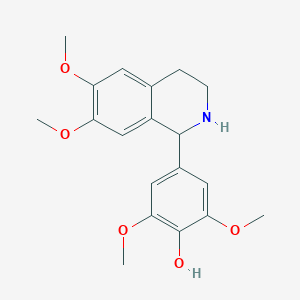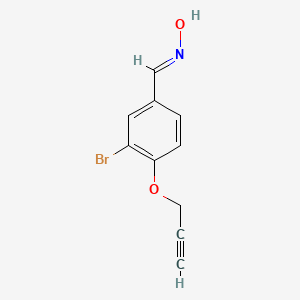
5-(3,4-dimethoxybenzyl)-2H-tetrazole
Vue d'ensemble
Description
The compound “5-(3,4-dimethoxybenzyl)-2H-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms . The 3,4-dimethoxybenzyl group is a benzyl group substituted with two methoxy groups at the 3rd and 4th positions .
Synthesis Analysis
While the specific synthesis for this compound is not available, the synthesis of similar compounds often involves the reaction of an appropriate benzyl halide with sodium azide to form a tetrazole ring . The 3,4-dimethoxybenzyl group could potentially be introduced through a Williamson ether synthesis or a similar method .Molecular Structure Analysis
The molecular structure of this compound would consist of a tetrazole ring attached to a 3,4-dimethoxybenzyl group. The tetrazole ring is a five-membered ring with four nitrogen atoms and one carbon atom. The 3,4-dimethoxybenzyl group consists of a benzene ring with two methoxy groups (-OCH3) at the 3rd and 4th positions .Chemical Reactions Analysis
Tetrazoles are known to participate in a variety of chemical reactions, often serving as bioisosteres for carboxylic acids . The 3,4-dimethoxybenzyl group could potentially undergo reactions typical of aromatic ethers and benzyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Tetrazoles are generally stable, though they can be explosive under certain conditions . The presence of the 3,4-dimethoxybenzyl group could potentially affect the compound’s solubility and reactivity .Applications De Recherche Scientifique
Protective Group in Self-Assembled Monolayers (SAMs)
The 3,4-dimethoxybenzyl group serves as a protective group for the thiol moiety in SAMs. These monolayers are frequently used in applications such as surface modification, biosensors, and molecular electronics. The protective group enhances the solubility and stability of the precursor, facilitating the formation of high-quality SAMs. During monolayer assembly, the group is cleaved off, leaving a well-structured surface .
Microbial Fuel Cell (MFC) Fuel
3,4-Dimethoxybenzyl alcohol, derived from the compound, has been employed as a fuel in microbial fuel cells (MFCs). MFCs generate electricity through microbial metabolism, and this compound contributes to their energy production .
Synthesis of Cyclotriveratrylene
Veratrole alcohol, a derivative of 3,4-dimethoxybenzyl alcohol, serves as a raw material for the synthesis of cyclotriveratrylene. Cyclotriveratrylene is a cyclic host molecule used in host-guest chemistry, including molecular recognition and supramolecular assembly studies .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3,4-dimethoxybenzyl derivatives, have been reported to interact with various biological targets
Mode of Action
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . It becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Biochemical Pathways
The 3,4-dimethoxybenzyl group has been associated with the formation of self-assembled monolayers of aromatic thiolates .
Pharmacokinetics
The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor , which could potentially influence the bioavailability of the compound.
Result of Action
The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation could potentially result in changes at the molecular level .
Action Environment
The action of “5-(3,4-dimethoxybenzyl)-2H-tetrazole” can be influenced by environmental factors such as temperature and the presence of protons. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11-13-14-12-10/h3-5H,6H2,1-2H3,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOSKEXCJPFKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNN=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxybenzyl)-2H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)
![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)

![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)
![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)



![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)

